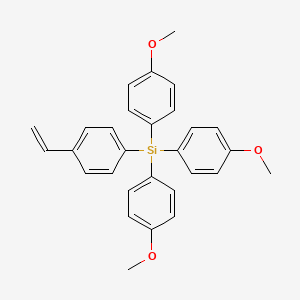
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C29H28O3Si. This compound is characterized by the presence of a silicon atom bonded to three 4-methoxyphenyl groups and one 4-ethenylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane typically involves the reaction of 4-ethenylphenylsilane with 4-methoxyphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other organosilicon compounds.
Biology: In the development of silicon-based biomaterials.
Medicine: Potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-methoxyphenyl)silane: Similar structure but lacks the ethenyl group.
(4-Ethenylphenyl)trimethoxysilane: Similar structure but with three methoxy groups instead of three 4-methoxyphenyl groups.
Uniqueness
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is unique due to the presence of both ethenyl and methoxyphenyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic applications.
Eigenschaften
CAS-Nummer |
111545-92-7 |
|---|---|
Molekularformel |
C29H28O3Si |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-tris(4-methoxyphenyl)silane |
InChI |
InChI=1S/C29H28O3Si/c1-5-22-6-14-26(15-7-22)33(27-16-8-23(30-2)9-17-27,28-18-10-24(31-3)11-19-28)29-20-12-25(32-4)13-21-29/h5-21H,1H2,2-4H3 |
InChI-Schlüssel |
YKKVPEZUKYWVQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


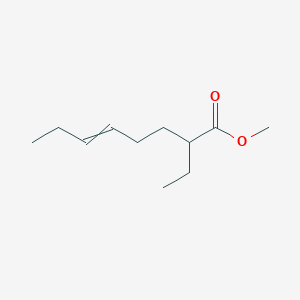
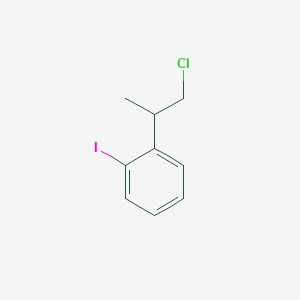
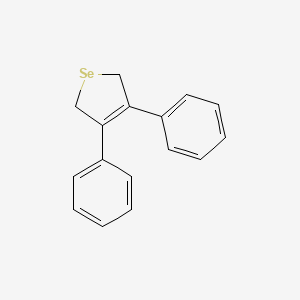
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
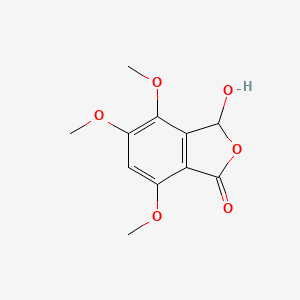
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)


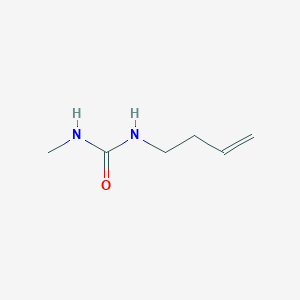
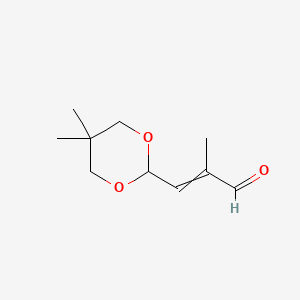
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)

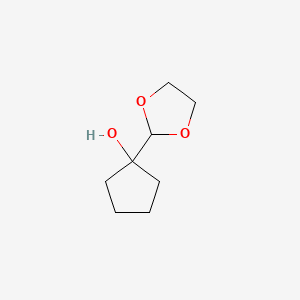
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
